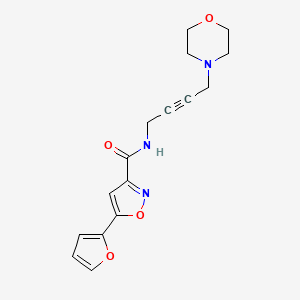

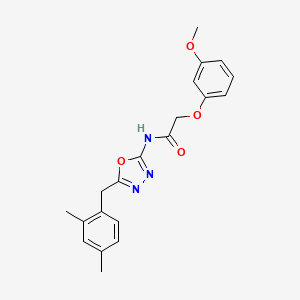

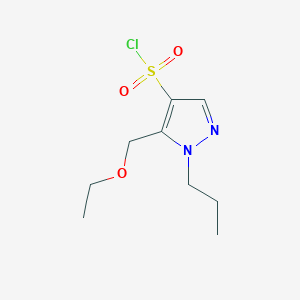

![molecular formula C19H17ClFN5O2 B2433291 2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 896323-69-6](/img/structure/B2433291.png)

2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule . It has been studied for its potential as a thrombin inhibitor .

Synthesis Analysis

The synthesis of similar compounds often involves the Sandmeyer reaction, a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains multiple functional groups, including a chloro-fluorophenyl group, a purinoimidazole dione group, and a prop-2-enyl group .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might participate in reactions involving diazonium salts, which are frequently used for the preparation of organic nanocompounds and grafted a variety of organic molecules on metallic surfaces .Applications De Recherche Scientifique

Anticancer Drug Research

- Research has explored compounds with structures related to 2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione in the quest for potential anticancer drugs. One study synthesized derivatives of a lead structure to investigate their cytotoxic activity in various cancer cell lines. This research contributes to the ongoing search for effective cancer treatments (Kuo et al., 1996).

Electron Delocalization Studies

- Another area of research focuses on the molecular structure and reactivity of compounds similar to the query chemical. A study investigated compounds with N-fluorophenyl substituents, examining their electron delocalization and stability. This contributes to understanding the chemical properties and potential applications of these compounds (Hobbs et al., 2010).

Vascular Smooth Muscle Cell Proliferation Inhibition

- Research into the inhibition of vascular smooth muscle cell proliferation is another application. A series of compounds structurally related to the query chemical were synthesized and tested for their inhibitory activity, showing potential in cardiovascular disease treatment (Ryu et al., 2008).

Synthesis of Purine Analogs

- The synthesis of purine analogs is another area where compounds like 2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione have applications. Studies in this field aim to create purine analogs for various biochemical applications, including pharmaceutical development (Alves et al., 1994).

Antiarrhythmic Activity

- The development of antiarrhythmic drugs is also an area of interest. Research has been conducted on a series of compounds for their potential as antiarrhythmic agents, with some showing effectiveness in preclinical models (Matsukura et al., 1992).

Structural Analysis of Similar Compounds

- Structural analysis of compounds with similar frameworks provides insights into their chemical properties and potential applications in various fields, such as material science and pharmaceuticals (Li et al., 2005).

Mécanisme D'action

The compound has been studied for its potential as a thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, which is responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, this compound could potentially prevent or treat conditions related to blood clots.

Propriétés

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN5O2/c1-4-8-24-11(2)9-25-15-16(22-18(24)25)23(3)19(28)26(17(15)27)10-12-13(20)6-5-7-14(12)21/h4-7,9H,1,8,10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNFHQWLRQYNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

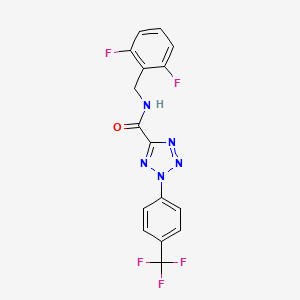

![N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433215.png)

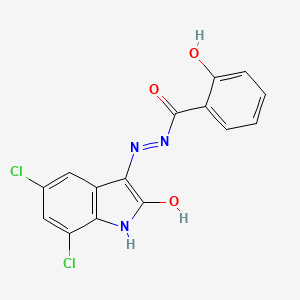

![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)